N,N-Bis(3-fluorobenzyl)ethanamine
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Overview
Description
N,N-Bis(3-fluorobenzyl)ethanamine: is an organic compound with the molecular formula C16H17F2N It is characterized by the presence of two 3-fluorobenzyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-fluorobenzyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
3-fluorobenzyl chloride+ethanamine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
N,N-Bis(3-fluorobenzyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in the benzyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
- N,N-Bis(4-fluorobenzyl)ethanamine
- N,N-Bis(2-fluorobenzyl)ethanamine
- N,N-Bis(3-chlorobenzyl)ethanamine
Comparison: N,N-Bis(3-fluorobenzyl)ethanamine is unique due to the specific positioning of the fluorine atoms on the benzyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct properties in terms of stability, solubility, and interaction with molecular targets.
Properties
IUPAC Name |
N,N-bis[(3-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUOOQAEJFOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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